Allopregnane-3beta,17alpha,20alpha-triol

Description

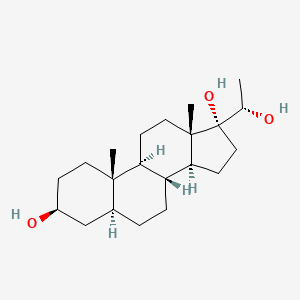

Structure

3D Structure

Properties

CAS No. |

570-50-3 |

|---|---|

Molecular Formula |

C21H36O3 |

Molecular Weight |

336.5 g/mol |

IUPAC Name |

(3S,5S,8R,9S,10S,13S,14S,17R)-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol |

InChI |

InChI=1S/C21H36O3/c1-13(22)21(24)11-8-18-16-5-4-14-12-15(23)6-9-19(14,2)17(16)7-10-20(18,21)3/h13-18,22-24H,4-12H2,1-3H3/t13-,14-,15-,16+,17-,18-,19-,20-,21-/m0/s1 |

InChI Key |

SCPADBBISMMJAW-LEKZYSGJSA-N |

Isomeric SMILES |

C[C@@H]([C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C)O)O |

Canonical SMILES |

CC(C1(CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)O)O |

Origin of Product |

United States |

Endogenous Biosynthesis and Precursor Pathways of Allopregnane 3beta,17alpha,20alpha Triol

Identification of Natural Precursor Substrates

The formation of Allopregnane-3beta,17alpha,20alpha-triol relies on the availability of specific pregnane-based precursors and their entry into a cascade of reductive and hydroxylating enzymatic reactions.

While the outline suggests a potential pathway from allopregn-16-en-3b-ol-20-one, a comprehensive review of the scientific literature does not yield direct evidence for this specific conversion. The metabolism of such 16-ene pregnane (B1235032) derivatives is complex and may lead to a variety of other steroid products, but a direct biosynthetic link to this compound is not well-documented.

The most plausible biosynthetic route to this compound is as a downstream metabolite within the extensive progesterone (B1679170) metabolic network. nih.gov Progesterone, a central C21 steroid hormone, undergoes a series of modifications to produce a vast array of neurosteroids and other active or inactive metabolites. frontiersin.orgnih.govnih.gov

The proposed pathway initiates with progesterone and involves several key enzymatic steps:

17α-Hydroxylation: The initial step involves the conversion of progesterone to 17α-hydroxyprogesterone. This reaction is catalyzed by the enzyme 17α-hydroxylase (CYP17A1).

5α-Reduction: Subsequently, 17α-hydroxyprogesterone is converted to 5α-dihydro-17α-hydroxyprogesterone (also known as 17α-hydroxy-5α-dihydroprogesterone). This reaction is carried out by 5α-reductase enzymes (SRD5A).

3-Keto Reduction: The 3-keto group of 5α-dihydro-17α-hydroxyprogesterone is then reduced to a 3β-hydroxyl group. This step is critical for forming the "allo" (5α) backbone with the correct 3β stereochemistry and is catalyzed by a 3β-hydroxysteroid dehydrogenase (3β-HSD) activity.

20-Keto Reduction: The final step is the reduction of the 20-keto group to a 20α-hydroxyl group, yielding this compound. This transformation is mediated by enzymes with 20α-hydroxysteroid dehydrogenase (20α-HSD) activity, notably members of the aldo-keto reductase superfamily. wikipedia.orgnih.gov

Enzymatic Transformations in this compound Synthesis

The synthesis of this compound is dependent on the coordinated action of several steroid-metabolizing enzymes, particularly those from the aldo-keto reductase and hydroxysteroid dehydrogenase families. These enzymes exhibit specificities for different positions on the steroid nucleus and side chain.

The aldo-keto reductase (AKR) superfamily, specifically the AKR1C subfamily, plays a pivotal role in the reductive metabolism of steroids. rupahealth.com These enzymes catalyze the NAD(P)H-dependent reduction of ketones to their corresponding alcohols and are central to the formation of various hydroxysteroids. wikipedia.orggenecards.org The human AKR1C subfamily consists of four highly homologous enzymes (AKR1C1–AKR1C4) that function as 3-keto, 17-keto, and 20-ketosteroid reductases, with overlapping yet distinct substrate preferences. rupahealth.comnih.gov

In the context of this compound synthesis, AKR enzymes are primarily responsible for the reduction of the C20 ketone.

AKR1C1: This enzyme exhibits potent 20α-HSD activity and is a key catalyst in the conversion of progesterone to its less active metabolite, 20α-hydroxyprogesterone. nih.govrupahealth.com It is therefore a primary candidate for catalyzing the final step in the synthesis of the target triol from a 20-keto precursor.

AKR1C2 and AKR1C3: These enzymes also possess 20α-HSD activity, although they have other primary roles. wikipedia.org AKR1C3, for instance, reduces progesterone to 20α-hydroxyprogesterone. uniprot.org Their contribution would depend on tissue-specific expression and substrate availability.

AKR1C4: This enzyme primarily functions as a 3α-HSD and is less likely to be involved in the formation of a 20α-hydroxyl group. nih.gov

The substrate specificity of the AKR1C enzymes determines their precise role in steroid metabolism. The formation of this compound requires specific 3β- and 20α-reductase activities. While many AKR1C enzymes are 3α-HSDs, certain isoforms can produce 3β-hydroxysteroids. nih.gov The reduction of the 20-keto group to a 20α-alcohol is a well-established function of AKR1C1 and AKR1C3. nih.govwikipedia.org

Interactive Table: Ketosteroid Reductase Specificities of Human AKR1C Enzymes

| Enzyme | Primary Ketosteroid Reductase Activity | Common Substrates | Relevance to Allopregnane-3β,17α,20α-triol Synthesis |

| AKR1C1 | 20α-HSD nih.govrupahealth.com | Progesterone, 17α-hydroxyprogesterone | High: Catalyzes the final 20-keto reduction step. |

| AKR1C2 | 3α-HSD nih.govuniprot.org | 5α-Dihydrotestosterone (DHT) | Low: Primarily forms 3α-hydroxysteroids. |

| AKR1C3 | 17β-HSD, 20α-HSD wikipedia.orgwikipedia.orguniprot.org | Androstenedione (B190577), Progesterone, Estrone | High: Can catalyze the final 20-keto reduction step. |

| AKR1C4 | 3α-HSD nih.gov | 5α/β-dihydrosteroids, Bile acids | Low: Primarily forms 3α-hydroxysteroids. |

Hydroxysteroid dehydrogenases are the enzymes responsible for the interconversion of keto- and hydroxysteroids, a fundamental process in steroid biosynthesis and metabolism. The AKR1C enzymes are themselves functional HSDs. nih.gov The synthesis of this compound specifically requires 3β-HSD and 20α-HSD activities.

3β-Hydroxysteroid Dehydrogenase (3β-HSD): This class of enzymes is essential for producing all active steroid hormones from their Δ⁵-3β-hydroxy precursors. frontiersin.org For example, 3β-HSD converts pregnenolone (B344588) to progesterone. frontiersin.orgnih.gov While often discussed in their oxidative capacity, these or other enzymes with reductive 3β-HSD activity are required to convert a 3-keto-5α-steroid precursor into the 3β-hydroxy configuration of the final compound.

20α-Hydroxysteroid Dehydrogenase (20α-HSD): This enzymatic activity is crucial for regulating progesterone levels, particularly during pregnancy and parturition, by converting active progesterone into the less active 20α-hydroxyprogesterone. wikipedia.orgsigmaaldrich.com This same activity, primarily provided by AKR1C1 and AKR1C3, is responsible for the final step in the formation of this compound from its immediate 20-keto precursor. nih.govwikipedia.org

Contribution of 5α- and 5β-Reductases in Upstream Pathways

The conversion of 17α-hydroxyprogesterone to downstream metabolites is critically dependent on the action of 5α-reductase and, in parallel pathways for other steroids, 5β-reductase. These enzymes are responsible for the reduction of the double bond at the C4-C5 position of the steroid A-ring.

Specifically, for the synthesis of this compound, 5α-reductase initiates the conversion of 17α-hydroxyprogesterone. This enzymatic step is a gateway to the "backdoor" pathway of androgen synthesis, where 17α-hydroxyprogesterone serves as a primary substrate. nih.govwikipedia.org The product of this reaction is 5α-pregnan-17α-ol-3,20-dione (17α-hydroxy-dihydroprogesterone). Subsequently, a 3-hydroxysteroid dehydrogenase (3-HSD) acts on this intermediate. While both 3α-HSD and 3β-HSD exist, the formation of the 3β-hydroxyl group in the final compound indicates the involvement of a 3β-hydroxysteroid dehydrogenase at this stage. This is then followed by the action of a 20α-hydroxysteroid dehydrogenase (20α-HSD), which reduces the 20-keto group to a 20α-hydroxyl group, yielding this compound. wikipedia.orgnih.gov

The activity of 5α-reductase is significant in tissues where the "backdoor" pathway is active. nih.govwikipedia.org In contrast, 5β-reductase leads to the formation of 5β-reduced pregnanes, which are structurally distinct with a bent A/B ring junction. While important for the metabolism of other steroids, the synthesis of the "allo" prefix in this compound specifically points to the action of 5α-reductase.

| Enzyme | Gene | Substrate | Product leading towards this compound | Significance |

|---|---|---|---|---|

| 5α-Reductase | SRD5A1, SRD5A2, SRD5A3 | 17α-Hydroxyprogesterone | 5α-Pregnan-17α-ol-3,20-dione | Initiates the "backdoor" pathway for the synthesis of this compound. nih.govwikipedia.orgnih.gov |

| 5β-Reductase | AKR1D1 | Progesterone, Cortisol, Androstenedione | 5β-Dihydroprogesterone, etc. | Leads to 5β-reduced steroids, a separate metabolic pathway. lymphoma-action.org.uk |

Cellular and Tissue Localization of Biosynthetic Pathways (e.g., Adrenal Gland, Lymphatic Endothelial Cells)

The synthesis of this compound and its precursors is localized to specific tissues and cell types that express the necessary steroidogenic enzymes.

Adrenal Gland: The adrenal cortex is a primary site of steroidogenesis, including the synthesis of precursors for this compound. hres.ca The adrenal gland produces 17α-hydroxyprogesterone, the initial substrate for the pathway. hres.ca The expression of 20α-hydroxysteroid dehydrogenase (20α-HSD), the enzyme responsible for the final step in the synthesis of the triol, has also been detected in the adrenal gland, indicating its capacity to produce this compound. nih.gov

Lymphatic Endothelial Cells: Recent research has highlighted the role of the lymphatic system in steroid hormone metabolism. nih.govresearchgate.net Lymphatic endothelial cells (LECs) have been shown to metabolize steroid hormones, including progesterone. nih.govresearchgate.net While de novo synthesis of steroids from cholesterol does not appear to occur in LECs, they do express a range of steroidogenic enzymes. nih.govresearchgate.net This suggests that LECs could potentially take up precursor steroids from circulation and convert them into other metabolites. Studies have shown that lymphatic endothelial cells can metabolize progesterone and express enzymes such as 17β-hydroxysteroid dehydrogenase 2. nih.govresearchgate.net Although direct synthesis of this compound by LECs has not been explicitly demonstrated, their metabolic capabilities make them a potential site for the peripheral conversion of precursors into this neurosteroid.

| Tissue/Cell Type | Key Precursors/Enzymes Present | Role in Biosynthesis |

|---|---|---|

| Adrenal Gland | Cholesterol, Pregnenolone, 17α-Hydroxyprogesterone, 5α-Reductase, 20α-HSD | Primary site for the synthesis of precursor steroids and likely for the complete synthesis of this compound. hres.canih.gov |

| Lymphatic Endothelial Cells | Steroid hormone metabolizing enzymes (e.g., for progesterone) | Potential site for the peripheral metabolism of circulating steroid precursors. nih.govresearchgate.net |

Metabolism and Inactivation Pathways of Allopregnane 3beta,17alpha,20alpha Triol

Enzymatic Catabolism and Formation of Downstream Metabolites

The metabolic breakdown of Allopregnane-3beta,17alpha,20alpha-triol is primarily orchestrated by a series of enzymatic reactions aimed at modifying its structure and facilitating its eventual elimination from the body. While direct and exhaustive research on the specific catabolic pathway of this particular triol is limited, the metabolism of structurally similar pregnane (B1235032) steroids provides a strong basis for its predicted metabolic fate.

Key enzymes involved in steroid metabolism, particularly hydroxysteroid dehydrogenases (HSDs), are expected to play a pivotal role. These enzymes catalyze the oxidation or reduction of hydroxyl groups on the steroid nucleus. For instance, the 3β-hydroxyl group of this compound could be a target for 3β-hydroxysteroid dehydrogenase (3β-HSD). This enzyme is known to be involved in the biosynthesis of progesterone (B1679170) from pregnenolone (B344588) and androstenedione (B190577) from dehydroepiandrosterone (B1670201) (DHEA). hmdb.ca Its action on this compound would likely involve the conversion of the 3β-hydroxyl group to a ketone, leading to the formation of a pregnanedione derivative.

Furthermore, the 20α-hydroxyl group is a potential substrate for 20α-hydroxysteroid dehydrogenase (20α-HSD). This enzyme is known to interconvert active progestins with their less active metabolites. The oxidation of the 20α-hydroxyl group would result in the formation of a 20-oxo compound.

Based on the metabolism of related pregnanes, the potential downstream metabolites of this compound could include various oxidized forms. The specific metabolites formed would depend on the tissue-specific expression and activity of different HSD isoforms.

Table 1: Predicted Enzymatic Reactions in this compound Catabolism

| Enzyme Family | Predicted Action on this compound | Potential Downstream Metabolite Type |

| 3β-Hydroxysteroid Dehydrogenase (3β-HSD) | Oxidation of the 3β-hydroxyl group | Pregnanedione derivative |

| 20α-Hydroxysteroid Dehydrogenase (20α-HSD) | Oxidation of the 20α-hydroxyl group | 20-oxo-pregnane derivative |

Conjugation Reactions and Their Physiological Implications (e.g., Glucuronidation, Sulfation)

To increase their water solubility and facilitate their excretion via urine or bile, steroids and their metabolites undergo conjugation reactions. The primary conjugation pathways for steroids are glucuronidation and sulfation.

Glucuronidation: This process involves the attachment of a glucuronic acid molecule to the steroid, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). The resulting glucuronide conjugate is significantly more water-soluble. For steroids with hydroxyl groups, such as this compound, these positions are prime sites for glucuronidation. The Human Metabolome Database shows that related steroid metabolites, such as 17-alpha-Estradiol-3-glucuronide and 17-Hydroxyandrostane-3-glucuronide, are formed in the liver by UDP glucuonyltransferase to aid in excretion. hmdb.cahmdb.ca It is highly probable that this compound undergoes a similar process, forming one or more glucuronide conjugates.

Sulfation: This pathway involves the transfer of a sulfonate group to the steroid, catalyzed by sulfotransferases (SULTs). The resulting sulfate (B86663) esters are also highly water-soluble. Steroid sulfation is a common metabolic route, and it is plausible that this compound or its oxidized metabolites can be sulfated at one of their hydroxyl groups.

These conjugation reactions not only prepare the steroid for excretion but also effectively inactivate it, preventing further interaction with receptors or enzymes. The balance between free and conjugated forms of this compound is therefore a critical determinant of its biological activity.

Table 2: Primary Conjugation Reactions for Steroid Inactivation

| Conjugation Reaction | Key Enzyme Family | Physiological Implication |

| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | Increased water solubility for renal and biliary excretion; biological inactivation. |

| Sulfation | Sulfotransferases (SULTs) | Increased water solubility for excretion; biological inactivation. |

Factors Influencing this compound Metabolic Flux

The rate and direction of this compound metabolism are not static but are influenced by a variety of physiological and pathological factors. Understanding these influences is key to comprehending the regulation of its endogenous levels.

Hormonal Regulation: The expression and activity of steroid-metabolizing enzymes, such as HSDs and UGTs, are often under hormonal control. For instance, fluctuations in the levels of sex hormones (e.g., estrogens, androgens) and glucocorticoids can alter the metabolic clearance of steroids. Studies on related compounds have shown that glucocorticoid exposure can increase the activity of steroid 17α-hydroxylase, leading to elevated levels of 17α,20α-dihydroxypregn-4-en-3-one near parturition in sheep. nih.gov This suggests that the metabolic flux of this compound could be similarly modulated by the prevailing hormonal milieu.

Tissue-Specific Enzyme Expression: The metabolic profile of this compound will vary between different tissues due to the differential expression of metabolizing enzymes. For example, the liver is a primary site of steroid conjugation, while specific HSD isoforms may be predominantly expressed in steroidogenic tissues like the adrenal glands and gonads, as well as in the brain.

Genetic Factors: Genetic polymorphisms in the genes encoding for metabolizing enzymes such as HSDs, UGTs, and SULTs can lead to inter-individual differences in the rate of this compound metabolism. Variations in these genes can result in enzymes with altered activity, affecting the clearance and circulating levels of the steroid.

Pathophysiological States: Various disease states can impact steroid metabolism. Liver disease, for example, can impair conjugation reactions, leading to the accumulation of steroid metabolites. Similarly, conditions affecting the endocrine system can alter the hormonal regulation of steroid-metabolizing enzymes.

Biological Roles and Physiological Context of Allopregnane 3beta,17alpha,20alpha Triol

Integration into Endocrine Steroid Hormone Networks and Cycles

Allopregnane-3beta,17alpha,20alpha-triol is integrated into the intricate web of endocrine steroid hormone networks, primarily through its involvement in the metabolism of progestogens and androgens. While not a terminal, biologically active hormone in the classical sense, its formation and further conversion are intrinsically linked to the fluctuating levels of precursor hormones and the enzymatic machinery present in various endocrine tissues. Its presence can be indicative of the activity of specific steroidogenic pathways, particularly in the adrenal glands and gonads.

The production of this compound and its isomers is notably influenced by conditions that affect the adrenal cortex. For instance, in certain forms of congenital adrenal hyperplasia (CAH), where there is a deficiency in enzymes like 21-hydroxylase, the conventional pathways of steroid synthesis are blocked. This leads to an accumulation of precursor steroids, such as 17α-hydroxyprogesterone, which are then shunted into alternative metabolic routes, potentially leading to the increased formation of pregnanetriols, including the allopregnane configuration. The urinary excretion of pregnanetriol (B129160) is a well-established biomarker in the diagnosis and management of certain adrenal disorders. nih.gov

Contribution to Endogenous Steroid Hormone Metabolism and Function

The primary contribution of this compound to endogenous steroid hormone metabolism is its role as a metabolic intermediate. It represents a step in the catabolism and transformation of other steroids. The metabolism of steroid hormones is a complex process involving a series of reduction and hydroxylation reactions that modify their biological activity and facilitate their excretion. The formation of triol compounds like this compound is a part of this metabolic cascade.

The significance of such metabolites can be seen in the context of pregnancy, where the production of progesterone (B1679170) and other steroid hormones is dramatically elevated. The increased substrate availability can lead to a greater flux through various metabolic pathways, resulting in the formation of a diverse array of steroid metabolites. For example, a related compound, 17alpha,20alpha-dihydroxypregn-4-en-3-one, is known to be elevated in late pregnancy and is a substrate for the enzyme 20α-hydroxysteroid dehydrogenase (20α-HSD), which plays a role in progesterone homeostasis. nih.gov This highlights how the formation of pregnanetriol-like structures is a key aspect of managing the high steroid environment of pregnancy.

Potential Modulatory Roles within Broader Physiological Processes (e.g., Fetal Development, General Metabolism)

The potential modulatory roles of this compound are most clearly understood in the context of fetal development, particularly male sexual differentiation. This is intrinsically linked to its position within the "backdoor" pathway of androgen synthesis. During fetal life, the adrenal glands are highly active and produce large amounts of steroid precursors. The fetal adrenal cortex has a unique structure, including a large "fetal zone," which is the primary site of steroidogenesis during gestation.

The backdoor pathway allows for the synthesis of the potent androgen dihydrotestosterone (B1667394) (DHT) from progesterone and 17α-hydroxyprogesterone without going through the classical intermediates of dehydroepiandrosterone (B1670201) (DHEA) and testosterone (B1683101). This alternative route is crucial for the normal development of male external genitalia. The formation of pregnanetriol-like compounds is a key step in this pathway, underscoring their importance in ensuring proper androgenic signaling during a critical developmental window.

Role as a Steroid Intermediate or Metabolite within Specific Biochemical Pathways (e.g., Androgen Backdoor Pathway for related compounds)

The most well-defined role for compounds structurally related to this compound is as an intermediate in the androgen backdoor pathway. While the classic pathway of androgen synthesis proceeds from cholesterol to testosterone and then to DHT, the backdoor pathway provides an alternative route, particularly significant in the fetus and in certain pathological conditions.

In this pathway, 17α-hydroxyprogesterone is converted to 17α-hydroxy-dihydroprogesterone by the enzyme 5α-reductase. This is then further metabolized to 5α-pregnane-3α,17α-diol-20-one (also known as 17-hydroxy-allopregnanolone). This compound is a close structural relative of this compound and serves as a crucial substrate for the enzyme 17,20-lyase (CYP17A1), which cleaves the side chain to produce androsterone. Androsterone is then converted to DHT. The activity of the backdoor pathway is particularly important for virilization of the male fetus.

The following table outlines the key steps in the androgen backdoor pathway, highlighting the position of pregnanetriol-like intermediates.

| Precursor | Enzyme | Product | Significance |

| 17α-hydroxyprogesterone | 5α-reductase (SRD5A1) | 17α-hydroxy-dihydroprogesterone | Entry into the backdoor pathway |

| 17α-hydroxy-dihydroprogesterone | 3α-hydroxysteroid dehydrogenase (AKR1C2/4) | 17-hydroxy-allopregnanolone | Key intermediate |

| 17-hydroxy-allopregnanolone | 17,20-lyase (CYP17A1) | Androsterone | Precursor to potent androgens |

| Androsterone | 17β-hydroxysteroid dehydrogenase (17βHSD) | Androstanediol | Further downstream intermediate |

| Androstanediol | 3α-hydroxysteroid dehydrogenase | Dihydrotestosterone (DHT) | Potent androgen |

Comparative Biological Roles across Different Organisms

Information on the specific roles of this compound across a wide range of different organisms is limited in the scientific literature. However, the fundamental pathways of steroidogenesis are conserved to a degree among vertebrates, with variations in the specific enzymes and their expression patterns.

For example, in some species, the backdoor pathway of androgen synthesis may be more or less prominent than in humans. Research in equine species has identified the urinary excretion of certain estrogen-related compounds as indicators of early pregnancy, demonstrating species-specific differences in steroid metabolism and excretion. The presence and physiological relevance of this compound in non-mammalian vertebrates would depend on the specific complement of steroidogenic enzymes present in their adrenal and gonadal tissues. Further research is needed to elucidate the comparative endocrinology of this specific pregnanetriol.

Molecular and Cellular Mechanisms of Allopregnane 3beta,17alpha,20alpha Triol Action

Putative Receptor Interactions and Binding Characteristics within Steroid Receptor Systems

The interaction of Allopregnane-3beta,17alpha,20alpha-triol with steroid receptors has not been directly elucidated. However, its structural characteristics suggest potential interactions with several receptor systems, most notably the GABA-A receptor and the Pregnane (B1235032) X Receptor (PXR).

The GABA-A receptor, a ligand-gated ion channel, is a primary target for many neuroactive steroids. The modulatory activity of pregnane steroids on the GABA-A receptor is highly dependent on their stereochemistry. nih.govfrontiersin.org Specifically, a 3α-hydroxyl group and a 5α- or 5β-reduced pregnane skeleton are critical for potentiation of GABA-induced chloride currents. nih.govconicet.gov.ar this compound possesses a 5β-reduced skeleton but has a 3β-hydroxyl group. In the context of GABA-A receptor modulation, 3β-hydroxy pregnane steroids are typically found to be inactive or act as antagonists to the positive allosteric modulation induced by their 3α-hydroxy counterparts. frontiersin.org

Another plausible target is the Pregnane X Receptor (PXR), a nuclear receptor known to be activated by a wide range of endogenous and exogenous compounds, including 5β-reduced steroids. nih.gov PXR functions as a xenobiotic sensor, and its activation leads to the transcriptional regulation of genes involved in metabolism and detoxification.

| Putative Receptor Target | Structural Basis for Interaction | Predicted Functional Outcome | Evidence Level |

|---|---|---|---|

| GABA-A Receptor | 5β-reduced pregnane skeleton with a 3β-hydroxyl group. | Likely antagonistic or no significant potentiation of GABAergic currents, based on structure-activity relationships of related steroids. frontiersin.org | Inferred from structurally similar compounds. |

| Pregnane X Receptor (PXR) | 5β-reduced steroid structure. | Potential agonist activity, leading to the regulation of target gene expression. nih.gov | Inferred from the activity of other 5β-reduced steroids. |

Intracellular Signaling Pathways Potentially Modulated by this compound

The engagement of this compound with its putative receptors would initiate distinct intracellular signaling cascades.

Should it interact with the GABA-A receptor, it would modulate the influx of chloride ions, thereby altering the membrane potential and neuronal excitability. While 3α-hydroxy neurosteroids typically enhance GABAergic inhibition, a 3β-hydroxy steroid like this compound might counteract this effect. frontiersin.org

Activation of PXR would lead to its heterodimerization with the retinoid X receptor (RXR) and subsequent binding to PXR response elements (PXREs) in the promoter regions of target genes. This would initiate the transcription of genes primarily involved in drug and steroid metabolism, such as members of the cytochrome P450 family. nih.govnih.gov

Furthermore, like other steroid hormones, this compound could potentially elicit rapid, non-genomic effects through membrane-associated steroid receptors. These actions can trigger signaling pathways involving protein kinases such as Src, MAPK, and PI3K, as well as influencing intracellular calcium levels. nih.gov However, specific evidence for such actions by this particular triol is currently lacking.

Influence on Gene Expression and Cellular Physiology

The physiological consequences of this compound's actions at the cellular level are intrinsically linked to its receptor interactions and the signaling pathways it modulates.

A key predicted influence is on the expression of metabolic enzymes. Through PXR activation, it could upregulate genes encoding for cytochrome P450 enzymes, thereby influencing the metabolism of a variety of endogenous and exogenous substances. nih.gov Interestingly, some 5β-reduced steroids have been observed to stimulate the synthesis of aminolevulinic acid, which is a crucial precursor for the production of heme, a vital component of cytochrome P450 enzymes. nih.gov

Interactions with Other Endogenous Steroids and Cofactors

This compound exists within the complex network of steroidogenesis and is, therefore, inherently interactive with other endogenous steroids and the enzymes that govern their transformations.

Its direct precursor is 17α-hydroxyprogesterone, a key intermediate in the biosynthesis of glucocorticoids and sex hormones. nih.govwikipedia.org The production of 17α-hydroxyprogesterone itself is dependent on the activity of CYP17A1. nih.govmdpi.com The conversion of 17α-hydroxyprogesterone to this compound involves reduction reactions catalyzed by enzymes such as 5β-reductase and various hydroxysteroid dehydrogenases. For instance, the metabolism of the structurally related 5α-pregnane-3α,17α-diol-20-one is catalyzed by 3α-hydroxysteroid dehydrogenase and 17β-hydroxysteroid dehydrogenase enzymes. wikipedia.org

Analytical Methodologies for Research on Allopregnane 3beta,17alpha,20alpha Triol

Advanced Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone of steroid analysis, enabling the separation of structurally similar compounds. For Allopregnane-3beta,17alpha,20alpha-triol, both gas and liquid chromatography, often coupled with mass spectrometry, are the methods of choice.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of steroids. Reversed-phase HPLC, using columns such as C18, is commonly employed for the separation of pregnanetriols from other steroid metabolites. The mobile phase typically consists of a gradient mixture of an aqueous solvent (like water with a small percentage of formic acid to improve ionization) and an organic solvent (such as acetonitrile (B52724) or methanol). While this compound itself lacks a strong chromophore for UV detection, derivatization can be used to enhance detection by UV or fluorescence detectors. However, the true power of HPLC in modern steroid analysis lies in its coupling with tandem mass spectrometry (LC-MS/MS), which provides high sensitivity and specificity without the need for derivatization.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS has historically been a gold standard for comprehensive urinary steroid profiling. Due to the low volatility of steroids like this compound, a derivatization step is necessary prior to GC analysis. This typically involves oximation to protect ketone groups, followed by silylation (e.g., with N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA) to convert hydroxyl groups into more volatile trimethylsilyl (B98337) (TMS) ethers. The resulting derivatives have excellent chromatographic properties and produce characteristic mass spectra upon electron ionization, allowing for both identification and quantification. Capillary GC columns with non-polar stationary phases are typically used, and a temperature gradient program ensures the elution of a wide range of steroid metabolites.

Below is an interactive table summarizing typical chromatographic conditions for the analysis of pregnanetriols, which would be applicable to this compound.

| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Column | Reversed-phase C18 (e.g., 2.1 x 100 mm, 1.8 µm) | Capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film) |

| Mobile Phase/Carrier Gas | Gradient of Water (with 0.1% formic acid) and Acetonitrile/Methanol | Helium |

| Detection | Tandem Mass Spectrometry (MS/MS) | Mass Spectrometry (MS) |

| Sample Preparation | Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) | Enzymatic hydrolysis (for conjugates), LLE or SPE, derivatization (oximation and silylation) |

| Derivatization | Generally not required for LC-MS/MS | Required (e.g., MSTFA) |

Quantitative Analysis of this compound in Biological Matrices

The accurate measurement of this compound in biological fluids such as urine and plasma is crucial for understanding its physiological and pathological relevance. In these matrices, the steroid is often present as a glucuronide or sulfate (B86663) conjugate, necessitating a hydrolysis step (typically enzymatic with β-glucuronidase/arylsulfatase) before extraction.

Modern quantitative analysis overwhelmingly relies on mass spectrometry-based methods due to their superior sensitivity and specificity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the current state-of-the-art for the targeted quantification of steroids in biological samples. Following extraction (usually by solid-phase extraction), the sample is analyzed by LC-MS/MS operating in multiple reaction monitoring (MRM) mode. In this mode, a specific precursor ion for the analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This precursor-to-product ion transition is highly specific to the analyte, minimizing interferences from the complex biological matrix. Stable isotope-labeled internal standards (e.g., deuterium- or ¹³C-labeled this compound) are added to the sample at the beginning of the workflow to correct for any analyte loss during sample preparation and for variations in instrument response.

The table below illustrates a hypothetical MRM transition for the analysis of this compound.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| This compound | [M+H-2H₂O]⁺ | Varies | Varies |

| Deuterated Internal Standard | [M+D+H-2H₂O]⁺ | Varies | Varies |

Application of Isotopic Labeling and Tracing in Metabolic Studies

Isotopic labeling is a powerful technique for elucidating metabolic pathways and determining the rates of production and clearance of metabolites.

In the context of this compound, stable or radioactive isotopes can be incorporated into precursor molecules, such as pregnenolone (B344588) or progesterone (B1679170). These labeled precursors are then introduced into a biological system (e.g., cell culture, animal model, or human subject), and the appearance of the label in downstream metabolites, including this compound, is monitored over time. This allows researchers to trace the metabolic fate of the precursor and identify the enzymes responsible for the transformations. For instance, studies have used tritium-labeled ([³H]) 17-hydroxyprogesterone to investigate its conversion to various pregnanes. sigmaaldrich.com

The use of stable isotopes (e.g., ²H or ¹³C) is increasingly favored as it avoids the use of radioactivity and allows for analysis by mass spectrometry. By measuring the isotopic enrichment in the product molecule, metabolic fluxes can be calculated. Furthermore, the synthesis of deuterated steroids serves a critical role in providing the ideal internal standards for quantitative mass spectrometry, as they have nearly identical chemical and physical properties to the unlabeled analyte but are distinguishable by their mass.

Emerging Research Areas and Future Perspectives on Allopregnane 3beta,17alpha,20alpha Triol

Elucidation of Novel Biosynthetic and Metabolic Enzymes Specific to Allopregnane-3beta,17alpha,20alpha-triol

The biosynthesis of this compound is believed to originate from 17α-hydroxyprogesterone. This precursor undergoes a series of enzymatic conversions to yield the final triol. However, the specific enzymes that catalyze each step in the formation of the 3-beta, 5-alpha, and 20-alpha configurations of this particular stereoisomer are not yet fully characterized.

The metabolic pathway leading to pregnanetriol (B129160), a related compound, is often associated with deficiencies in the enzyme 21-hydroxylase (CYP21A2). rupahealth.comrupahealth.comnih.gov In such cases, the precursor 17α-hydroxyprogesterone accumulates and is subsequently metabolized to pregnanetriol. The primary urinary metabolite in this context is typically 5β-pregnane-3α,17α,20α-triol. rupahealth.comwikipedia.org

Future research should focus on identifying and characterizing the specific 5α-reductase and 3β-hydroxysteroid dehydrogenase (3β-HSD) isoenzymes that preferentially act on 17α-hydroxyprogesterone or its intermediates to produce the allopregnane (5α) backbone and the 3β-hydroxyl group of this compound. Additionally, the specific 20α-hydroxysteroid dehydrogenase (20α-HSD) responsible for the reduction of the 20-keto group needs to be identified.

An in vitro study on the metabolism of [3H]17-hydroxyprogesterone in the spermatozoa of the grouper fish identified the formation of several 5β-pregnane derivatives, including 5β-pregnan-3α,17,20α-triol. nih.gov This suggests that the enzymatic machinery for producing such triols exists, although the specific enzymes in mammals, and particularly for the allopregnane isomer, remain to be elucidated.

A key area of investigation will be to determine if there are novel, uncharacterized enzymes with high specificity for the synthesis and metabolism of this compound, or if known steroidogenic enzymes exhibit previously unrecognized substrate preferences.

Table 1: Potential Enzymes in the Biosynthesis and Metabolism of this compound

| Enzyme Family | Potential Role | Research Focus |

| 5α-Reductases (SRD5A) | Conversion of a Δ4,5 double bond to a 5α-dihydro structure. | Identification of the specific isozyme(s) that utilize 17α-hydroxyprogesterone or its metabolites as substrates. |

| 3β-Hydroxysteroid Dehydrogenases (HSD3B) | Formation of the 3β-hydroxyl group. | Characterization of the isozyme(s) specific for the 5α-reduced pregnane (B1235032) backbone. |

| 20α-Hydroxysteroid Dehydrogenases (AKR1C1) | Reduction of the 20-keto group to a 20α-hydroxyl group. | Determining the substrate specificity for allopregnane-based steroids. |

| Cytochrome P450 Enzymes (CYPs) | Potential hydroxylation or other modifications. | Investigating the role of various CYPs in the further metabolism and clearance of the compound. |

Discovery of Undiscovered Biological Targets and Molecular Mechanisms of Action

The biological targets and the precise molecular mechanisms of action for this compound are largely unknown. While many neurosteroids are known to modulate the activity of ligand-gated ion channels, particularly GABA-A receptors, it is crucial to investigate whether this specific triol shares these targets or possesses a unique pharmacological profile.

Future research should employ a multi-pronged approach to identify its biological targets. This would include:

Receptor Binding Assays: Screening a wide range of receptors, including but not limited to, GABA-A, NMDA, and sigma receptors, to determine binding affinity and specificity.

Functional Assays: Utilizing electrophysiological techniques, such as patch-clamp recordings in cultured neurons or brain slices, to assess the modulatory effects of this compound on various ion channels.

Omics Approaches: Employing proteomics and transcriptomics to identify changes in protein expression and gene regulation in response to treatment with the compound, which could reveal novel signaling pathways and cellular processes affected by its action.

It is plausible that this compound may interact with novel targets beyond the classical neurosteroid receptors, potentially including orphan receptors or enzymes involved in cellular signaling.

Development of Advanced In Vitro and In Vivo Models for Functional Studies

The lack of specific research models has been a significant barrier to understanding the physiological and pathophysiological roles of this compound. The development of robust in vitro and in vivo models is a critical next step.

In Vitro Models:

Cell Lines with Inducible Enzyme Expression: Genetically engineering cell lines (e.g., HEK293 or neuroblastoma cells) to express the specific biosynthetic enzymes for this compound would create a controlled system to study its production and immediate downstream effects.

Primary Neuronal and Glial Cell Co-cultures: Utilizing co-culture systems of different brain cell types can provide a more physiologically relevant environment to study the compound's effects on neuronal excitability, synaptic plasticity, and cell-cell communication. nih.govnih.gov

3D Brain Organoids: Human-derived brain organoids offer a sophisticated model to investigate the role of this neurosteroid in a three-dimensional and more complex cellular architecture that mimics aspects of the human brain. mdpi.com

In Vivo Models:

Genetic Knockout/Knock-in Models: The development of animal models, likely mice, with targeted disruption or modification of the genes encoding the specific biosynthetic enzymes for this compound will be instrumental. These models would allow for the investigation of the compound's role in various physiological processes and in disease states.

Pharmacokinetic and Pharmacodynamic Studies: Once sufficient quantities of the pure compound are available, studies in animal models will be necessary to understand its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its dose-dependent effects on behavior and neurophysiology.

Detailed Investigation of Stereoisomer-Specific Biological Activities and Metabolic Fates

Steroid molecules are characterized by their three-dimensional structure, and subtle changes in the orientation of hydroxyl groups or the configuration of the steroid backbone can lead to vastly different biological activities. The stereochemistry at the C3, C5, and C20 positions of the pregnane skeleton is a critical determinant of a neurosteroid's interaction with its biological targets.

For this compound, a comprehensive investigation into the biological activities of its various stereoisomers is imperative. This would involve synthesizing and testing the following isomers:

Allopregnane-3alpha,17alpha,20alpha-triol: To understand the impact of the 3-hydroxyl group orientation.

Pregnane-3beta,17alpha,20alpha-triol (5-beta isomer): To compare the effects of the A/B ring fusion.

Allopregnane-3beta,17alpha,20beta-triol: To assess the significance of the 20-hydroxyl group configuration.

A comparative study of these isomers would shed light on the structure-activity relationships and help to identify the key structural features necessary for biological function. Furthermore, understanding the metabolic fate of each stereoisomer is crucial. It is possible that different isomers are metabolized at different rates or through different pathways, which would have significant implications for their bioavailability and duration of action in vivo.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Allopregnane-3β,17α,20α-triol?

- Methodological Answer : The compound and its derivatives are synthesized via stereoselective chemical strategies. Guo et al. (2003) developed methods for synthesizing 7- and 8-dehydro derivatives of pregnane-3,17α,20-triols, which are structurally related to Allopregnane-3β,17α,20α-triol. These routes involve protecting group chemistry, regioselective oxidation, and reduction steps to achieve the desired stereochemistry . Key intermediates include cortisone and diosgenin derivatives, with purification via column chromatography and validation by NMR and mass spectrometry.

Q. How is Allopregnane-3β,17α,20α-triol characterized analytically?

- Methodological Answer : Structural elucidation relies on ESI-MS and NMR spectroscopy. For example, stereoisomers like Δ⁵-pregnene-3β,17α,20α-triol (a close analogue) were isolated from natural sources and characterized using ¹H/¹³C NMR and 2D-COSY to confirm hydroxyl group positions and stereochemistry . High-resolution mass spectrometry (HRMS) is critical for verifying molecular formulas, while HPLC with chiral columns resolves stereoisomeric mixtures .

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear NIOSH/EN-certified gloves, safety goggles, and flame-retardant lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of airborne particles.

- Spill Management : Contain spills with absorbent materials (e.g., plastic sheets) and avoid aqueous runoff .

- Storage : Keep in airtight containers at room temperature in dry, ventilated areas .

Advanced Research Questions

Q. What metabolic pathways involve Allopregnane-3β,17α,20α-triol, and how can its role in disorders like Smith-Lemli-Opitz Syndrome (SLOS) be studied?

- Methodological Answer : This compound is a potential biomarker in SLOS, a cholesterol biosynthesis disorder. Researchers synthesize deuterated analogues (e.g., 7-dehydro derivatives) to track metabolic flux via LC-MS/MS in patient serum or tissue samples . Isotope dilution assays coupled with enzymatic hydrolysis (using β-glucuronidase) improve detection sensitivity for hydroxylated metabolites .

Q. How can researchers address discrepancies in bioactivity data due to stereoisomerism?

- Methodological Answer :

- Chiral Resolution : Use chiral HPLC (e.g., amylose-based columns) to separate 3β vs. 3α or 20α vs. 20β isomers .

- Crystallography : Single-crystal X-ray diffraction confirms absolute configurations, as seen in related steroids like 5α-pregnane derivatives .

- Activity Assays : Compare isomers in receptor-binding studies (e.g., progesterone receptor transactivation assays) to correlate stereochemistry with bioactivity .

Q. What experimental challenges arise in designing in vivo studies for this compound?

- Methodological Answer :

- Bioavailability : The compound’s low water solubility requires formulation with cyclodextrins or lipid nanoparticles for intravenous delivery.

- Metabolic Stability : Use LC-MS to monitor phase I/II metabolism (e.g., glucuronidation) in liver microsomes .

- Toxicity Screening : Assess hepatotoxicity via HepG2 cell assays and genotoxicity using comet assays, as demonstrated for structurally similar steroids .

Q. How can computational modeling enhance understanding of its interactions with steroidogenic enzymes?

- Methodological Answer :

- Docking Simulations : Model the compound’s binding to CYP17A1 (a key enzyme in steroidogenesis) using AutoDock Vina. Compare binding energies with substrates like 17α-hydroxyprogesterone .

- MD Simulations : Run 100-ns molecular dynamics trajectories to study conformational stability in enzyme active sites.

Data Contradictions and Resolution

Q. Why do conflicting reports exist regarding its biological activity across studies?

- Methodological Answer : Variations in assay conditions (e.g., cell lines, solvent carriers) significantly impact results. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.